alpha-Thujone

Description

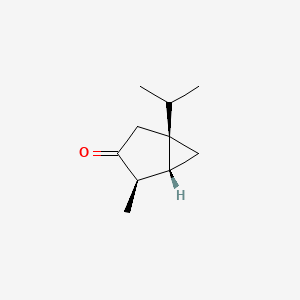

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,4R,5R)-4-methyl-1-propan-2-ylbicyclo[3.1.0]hexan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-6(2)10-4-8(10)7(3)9(11)5-10/h6-8H,4-5H2,1-3H3/t7-,8-,10+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USMNOWBWPHYOEA-MRTMQBJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CC2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]2C[C@]2(CC1=O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026148 | |

| Record name | alpha-Thujone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (-)-3-Isothujone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

200.00 to 201.00 °C. @ 760.00 mm Hg | |

| Record name | (-)-3-Isothujone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

546-80-5, 59573-80-7 | |

| Record name | Thujone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-80-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thujone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Thujone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059573807 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Thujone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .ALPHA.-THUJONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0SQ9G0DU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (-)-3-Isothujone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | (-)-3-Isothujone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036115 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Synthetic Methodologies of Alpha Thujone

Elucidation of Biosynthetic Pathways

The biosynthesis of α-thujone is a multi-step process involving a series of enzymatic reactions that transform simple precursor molecules into the complex structure of this monoterpene.

Enzymatic Steps in Monoterpene Synthesis Leading to Alpha-Thujone (B1682897)

The journey from primary metabolites to α-thujone involves a cascade of enzymatic transformations. The proposed biosynthetic route to produce thujone from (+)-sabinene involves a three-step pathway. wikipedia.org First, (+)-sabinene undergoes oxidation to an isomer of (+)-sabinol, a reaction catalyzed by a cytochrome P450 enzyme. wikipedia.org This is followed by the conversion of (+)-sabinol to (+)-sabinone, facilitated by a dehydrogenase. wikipedia.org The final step involves a reductase enzyme that mediates the conversion to α-thujone and its diastereomer, β-thujone. wikipedia.org

Precursor Compounds and Intermediates

The biosynthesis of all monoterpenes, including α-thujone, begins with the fundamental building block, geranyl diphosphate (B83284) (GPP). wikipedia.orgwikiwand.com GPP is formed from the condensation of two five-carbon units, dimethylallyl pyrophosphate (DMAPP) and isopentenyl diphosphate (IPP). wikipedia.org

The key steps and intermediates in the formation of the thujone skeleton are:

Isomerization of GPP: GPP first isomerizes to linalyl diphosphate (LPP) and neryl diphosphate (NPP). wikipedia.orgwikiwand.com

Cyclization: LPP forms a delocalized allylic cation-diphosphate, which then cyclizes to yield the α-terpinyl tertiary cation. wikipedia.orgwikiwand.com

Rearrangement and Second Cyclization: The α-terpinyl cation undergoes a hydride shift to form the terpinen-4-yl cation. wikipedia.org This cation then undergoes a second cyclization to form the thujyl cation intermediate, which subsequently loses a proton to form the precursor, (+)-sabinene. wikipedia.org

Oxidation to Sabinol: From (+)-sabinene, a cytochrome P450 enzyme catalyzes the formation of an isomer of (+)-sabinol. wikipedia.org Interestingly, the specific isomer formed can differ between plant species; for instance, in western redcedar (Thuja plicata), thujone is derived from (+)-trans-sabinol, while in common sage (Salvia officinalis), it is formed from the (+)-cis-sabinol intermediate. wikiwand.comoup.com

Oxidation to Sabinone: A dehydrogenase enzyme then oxidizes sabinol to (+)-sabinone. wikipedia.org

Reduction to Thujone: Finally, a reductase enzyme mediates the conversion of sabinone to α-thujone and β-thujone. wikipedia.org

Role of Specific Enzymes

Several key enzymes are instrumental in the biosynthesis of α-thujone:

| Enzyme | Role in Biosynthesis |

| Geranyl Diphosphate Synthase | Catalyzes the formation of geranyl diphosphate (GPP) from dimethylallyl pyrophosphate (DMAPP) and isopentenyl diphosphate (IPP). wikipedia.orgwikiwand.com |

| Sabinene Synthase | Mediates the complex cyclization of GPP to form the thujone precursor, (+)-sabinene. wikipedia.org |

| Cytochrome P450 | A family of enzymes responsible for the oxidation of (+)-sabinene to (+)-sabinol. wikipedia.orgsmolecule.com Specifically, CYP750B1 and CYP76AA25 have been identified in Thuja plicata as catalyzing this step. nih.govresearchgate.net |

| Dehydrogenase | Catalyzes the oxidation of (+)-sabinol to (+)-sabinone. wikipedia.orgubc.ca |

| Reductase | Mediates the final step in the pathway, the reduction of (+)-sabinone to form α-thujone and β-thujone. wikipedia.org |

Isoprene (B109036) Unit Derivation (Methylerythritol Phosphate (B84403) Pathway)

The five-carbon isoprene units, IPP and DMAPP, that are the fundamental building blocks for α-thujone and other terpenes, are derived from the methylerythritol phosphate (MEP) pathway in plants. wikipedia.orgwikipedia.org This pathway, an alternative to the mevalonate (B85504) pathway, initiates from C5 sugars. wikipedia.org Quantitative 13C NMR spectroscopic analysis has confirmed that the isoprene units used in the formation of thujone in plants originate from the MEP pathway. wikipedia.orgwikiwand.com

Laboratory Synthesis of this compound and its Stereoisomers

Enantioselective Synthesis Approaches

Enantioselective synthesis aims to produce a specific enantiomer of a chiral molecule. Several approaches have been developed for the synthesis of α-thujone enantiomers.

One notable method describes a stereocontrolled three-step synthesis of either (+)- or (-)-α-thujone from commercially available 3-methyl-1-butyne (B31179). rsc.org This highly atom-economical route does not require protecting groups or redox manipulations. rsc.org The key steps in this synthesis are:

Formylation: 3-methyl-1-butyne is formylated with DMF to produce a volatile ynal. rsc.org

Brown Crotylation: This step introduces the enantioselectivity. rsc.org

Gold-Catalyzed Cycloisomerization: Chirality is transferred to the all-carbon quaternary center via this cycloisomerization, yielding the final α-thujone product. rsc.orgrsc.org

Another reported synthesis of α-thujone involves a six-step total synthesis starting from the readily available dimethylfulvene. rsc.orguq.edu.au This method also allows for the incorporation of isotopic labels, which is valuable for metabolic studies. rsc.orguq.edu.au

The discovery of the less common stereoisomers, (+)-α-thujone and (−)-β-thujone, in sage and dietary supplements necessitated the development of a three-step synthesis of racemic thujone from commercially available starting materials to serve as analytical standards. acs.org

Synthesis of Deuterated this compound and Metabolites for Analytical Purposes

The synthesis of isotopically labeled α-thujone and its primary metabolites is crucial for their use as internal standards in quantitative analysis, such as gas chromatography-mass spectrometry (GC/MS) and liquid chromatography-mass spectrometry (LC-MS/MS). rsc.orgresearchgate.net These standards enable the precise detection and quantification of trace amounts of these compounds in various matrices, including biological samples and consumer products. rsc.orgresearchgate.net

A concise synthetic route has been developed that allows for the facile incorporation of deuterium (B1214612) labels from inexpensive starting materials. rsc.orgrsc.org A six-step synthesis of d6-α-thujone (1b) begins with d6-acetone, which serves as the source of the isotopic labels. rsc.org The synthetic strategy involves the late-stage oxidation of a deuterated alcohol intermediate (6b), followed by a regio- and diastereoselective methylation at the C4 position. rsc.org

The synthesis commences with the formation of d6-dimethylfulvene (8b) from cyclopentadiene (B3395910) and d6-acetone. rsc.org To avoid the loss of the deuterium label, which can occur when using pyrrolidine (B122466) as a base, the procedure utilizes n-butyllithium, achieving a high degree of deuteration. rsc.orgrsc.org The resulting d6-dimethylfulvene is then reduced, cyclopropanated, and oxidized to yield the ketone intermediate (10b). rsc.orgresearchgate.net The final step is a carefully optimized methylation using potassium bis(trimethylsilyl)amide and methyl iodide to selectively produce d6-α-thujone. rsc.orgrsc.org

This methodology also extends to the preparation of the three main deuterated metabolites of α-thujone. rsc.org

d6-7-hydroxy-α-thujone (3b) : Synthesis is achieved through the oxidation of d6-α-thujone. While ozone can be used, it may lead to overoxidation. rsc.orgresearchgate.net The use of methyl(trifluoromethyl)dioxirane (B1250162) (TFDO) provides a cleaner conversion to the desired hydroxylated metabolite. rsc.orgresearchgate.net

d6-4-hydroxy-α-thujone (5b) and d6-2-hydroxy-α-thujone (4b) : These are prepared from an enol acetate (B1210297) intermediate. Refluxing d6-α-thujone in isopropenyl acetate forms a mixture of enol acetates, which is then oxidized with an agent like 3-chloroperoxybenzoic acid. rsc.org Following separation and deprotection, the respective hydroxylated metabolites are obtained. rsc.org

Separately, 7-[²H]-α-thujone has been synthesized to investigate enzymatic reaction mechanisms. nih.gov This was prepared from 7-hydroxy-α-thujone via a trifluoroborane-catalyzed reduction with deuterium triethylsilane. nih.gov The use of this deuterated substrate helped to amplify and study C-4 hydroxylation in cytochrome P450 enzyme systems by leveraging the deuterium isotope effect at the C-7 position. nih.gov

**Table 1: Synthesis of Deuterated α-Thujone and its Metabolites**| Target Compound | Starting Material(s) | Key Reagents/Steps | Purpose | Reference |

|---|---|---|---|---|

| d6-α-Thujone | d6-Acetone, Cyclopentadiene | 1. n-Butyllithium (for d6-dimethylfulvene synthesis) 2. Simmons-Smith Cyclopropanation 3. IBX Oxidation 4. KHMDS, Methyl Iodide (Methylation) | Internal standard for GC/MS and LC/MS analysis | rsc.orgrsc.org |

| d6-7-hydroxy-α-thujone | d6-α-Thujone | Methyl(trifluoromethyl)dioxirane (TFDO) oxidation | Internal standard for metabolite analysis | rsc.orgresearchgate.net |

| d6-4-hydroxy-α-thujone | d6-α-Thujone | 1. Isopropenyl acetate (enol acetate formation) 2. 3-Chloroperoxybenzoic acid (oxidation) 3. Deprotection | Internal standard for metabolite analysis | rsc.org |

| 7-[²H]-α-Thujone | 7-hydroxy-α-thujone | Trifluoroborane, Deuterium triethylsilane (reduction) | Substrate for studying metabolic switching in enzymes | nih.gov |

Chirality Transfer Mechanisms in Synthetic Routes

Enantioselective synthesis provides a powerful method for accessing specific stereoisomers of α-thujone, which is critical for studying their distinct biological activities. rsc.org A highly atom-economical, three-step synthesis has been developed that can produce either the (+)- or (–)-enantiomer of α-thujone from a commercially available starting material, 3-methyl-1-butyne. rsc.orgrsc.orgnih.gov This route is notable for proceeding without the need for protecting groups or redox manipulations. rsc.orgrsc.org

The key to the enantioselectivity of this synthesis is a chirality transfer mechanism, where stereochemical information from a chiral reagent is passed to the final product through a series of reactions. rsc.orgnih.gov The process unfolds in two critical stages:

Establishment of Initial Chirality : The synthesis begins with the formylation of 3-methyl-1-butyne. rsc.orgnsf.gov The resulting ynal undergoes a one-pot Brown crotylation, which establishes the initial chiral center. rsc.orgnsf.gov The use of enantiomerically pure β-methyoxydiisopinocamphenylborane reagents allows for high diastereo- and enantioselectivity in the formation of the key homoallylic alcohol intermediate. rsc.org Since both enantiomers of the borane (B79455) reagent are commercially available, this step controls whether the final product will be (+)-α-thujone or (–)-α-thujone. rsc.org

Gold-Catalyzed Cycloisomerization : The crucial chirality transfer occurs in the final step, a gold-catalyzed cycloisomerization of the homoallylic alcohol. rsc.orgrsc.org The use of a gold catalyst, specifically (Ph₃P)AuNTf₂, was found to be essential for an effective transfer of the chirality from the existing stereocenter to the newly formed all-carbon quaternary center of the bicyclo[3.1.0]hexanone core. rsc.orgnsf.gov This type of reaction, where chirality is relayed from a substrate to a product, is a powerful tool in modern enantioselective synthesis. researchgate.net The proposed mechanism involves the formation of a cyclopropylmethyl platinum carbene species or a similar gold-based intermediate, which then undergoes cyclization to form the thujone skeleton. rsc.orgresearchgate.net

This synthetic strategy highlights the efficacy of gold catalysis in facilitating complex transformations involving chirality transfer, enabling the efficient and stereocontrolled production of natural products like α-thujone. rsc.orgresearchgate.net

**Table 2: Key Features of the Enantioselective Synthesis of α-Thujone**| Feature | Description | Significance | Reference |

|---|---|---|---|

| Key Reaction for Chirality Control | Asymmetric Brown Crotylation | Establishes the initial stereocenter with high enantioselectivity (>91% ee). | rsc.orgnsf.gov |

| Source of Chirality | β-methyoxydiisopinocamphenylborane | Commercially available in both enantiomeric forms, allowing access to either (+)- or (–)-α-thujone. | rsc.org |

| Chirality Transfer Step | Gold(I)-catalyzed cycloisomerization | Transfers the stereochemical information from the homoallylic alcohol to the all-carbon quaternary center of the final product. | rsc.orgrsc.orgnih.gov |

| Catalyst | (Ph₃P)AuNTf₂ | Essential for achieving high diastereoselectivity and effective chirality transfer in the cycloisomerization. | nsf.gov |

Pharmacological Investigations of Alpha Thujone

Neuropharmacology and Receptor Interactions

The neurotoxic effects of alpha-thujone (B1682897) are primarily attributed to its interaction with neurotransmitter receptors, most notably the γ-aminobutyric acid type A (GABA-A) receptor. europa.euwikipedia.orgpnas.org

GABA-A Receptor Modulation and Antagonism

This compound acts as a modulator of the GABA-A receptor, which is the principal inhibitory neurotransmitter receptor in the brain. pnas.orgjcu.czresearchgate.net Its interaction with this receptor is central to its convulsant properties. wikipedia.org

This compound functions as a noncompetitive antagonist of the GABA-A receptor. smolecule.com It rapidly and reversibly modulates the GABA-gated chloride channel. researchgate.neteuropa.eujcu.cz By inhibiting the gating properties of these channels, this compound reduces the influx of chloride ions that normally occurs upon GABA binding, leading to decreased neuronal inhibition and a state of hyperexcitability. researchgate.netresearchgate.net This mechanism is similar to that of the classical GABA-A receptor antagonist, picrotoxinin. pnas.orgnih.gov Studies suggest that the parent compound, this compound, is responsible for this activity rather than its metabolites. researchgate.neteuropa.eu

Research has demonstrated that this compound competitively inhibits the binding of ligands to the noncompetitive blocker site of the GABA-gated chloride channel. pnas.orgjcu.czresearchgate.net Specifically, it acts as a competitive inhibitor of [3H]ethynylbicycloorthobenzoate ([3H]EBOB) binding to mouse brain membranes. pnas.orgresearchgate.netnih.gov The concentration of this compound required for 50% inhibition (IC50) of [3H]EBOB binding has been determined to be 13 ± 4 μM. pnas.org This competitive binding at the convulsant site provides strong evidence for its mechanism as a GABA-A receptor antagonist. pnas.org

| Compound | IC50 (μM) | Source |

|---|---|---|

| This compound | 13 ± 4 | pnas.org |

| Beta-Thujone (B1670768) | 29 ± 8 | pnas.org |

| Picrotoxinin | 0.6 ± 0.1 | pnas.org |

Electrophysiological studies have provided direct evidence of this compound's effect on neuronal currents. In rat dorsal root ganglion neurons, this compound has been shown to reversibly suppress GABA-induced peak currents with an IC50 of 21 μM. pnas.orgnih.govuaeu.ac.ae This suppression of the GABA-induced chloride current is a hallmark of its modulatory action on the GABA-A receptor. pnas.org

Investigations using cultured hippocampal neurons have further detailed these effects. researchgate.netnih.gov In this model, this compound was found to reduce the amplitude of currents in response to the application of exogenous GABA. researchgate.netnih.gov It also affected the kinetics of these currents, including their onset, desensitization, and deactivation, suggesting an impact on receptor gating. researchgate.netnih.gov The effects observed in hippocampal neurons are consistent with a mechanism that involves specific interactions with GABA-A receptors. researchgate.net

Studies on cultured hippocampal neurons have also examined the impact of this compound on miniature inhibitory postsynaptic currents (mIPSCs), which represent the spontaneous release of single vesicles of GABA. researchgate.netnih.govuaeu.ac.ae this compound was found to reduce both the frequency and amplitude of mIPSCs. researchgate.netnih.govicm.edu.pl The reduction in mIPSC frequency suggests a presynaptic mechanism of action, while the decrease in amplitude points to a postsynaptic effect. researchgate.netnih.gov Furthermore, this compound moderately affected the kinetics of these currents. researchgate.netnih.gov These findings indicate that this compound's modulation of GABAergic transmission involves both presynaptic and postsynaptic mechanisms. researchgate.netnih.gov

Comparisons between the two diastereomers, this compound and beta-thujone, have revealed differences in their potency at the GABA-A receptor. This compound is considered to be more potent than beta-thujone. researchgate.neteuropa.eu In GABA-A receptor binding assays, this compound is approximately 2 to 3 times more potent than beta-thujone. researchgate.neteuropa.eusmolecule.com Specifically, in the [3H]EBOB binding assay, the IC50 for this compound is 13 ± 4 μM, while for beta-thujone it is 29 ± 8 μM. jcu.czpnas.org This difference in potency, although not vast, suggests that the stereochemistry of the molecule plays a role in its interaction with the receptor. researchgate.net While beta-thujone also exhibits behavioral effects, its mechanism may involve other neurotransmitter systems or a different efficacy at the GABA-A receptor binding site. researchgate.net

| Compound | Potency Relative to this compound | Source |

|---|---|---|

| This compound | 1 | researchgate.neteuropa.eu |

| Beta-Thujone | ~2-3 times less potent | researchgate.neteuropa.eu |

| 7-hydroxy-alpha-thujone | ~56 times less potent | researchgate.neteuropa.eujcu.cz |

Impact on Miniature Inhibitory Postsynaptic Currents (mIPSCs)

Interaction with Other Neurotransmitter Systems

This compound has been shown to interact with the 5-hydroxytryptamine-3 (5-HT3) receptor, a ligand-gated ion channel involved in various physiological functions in both the central and peripheral nervous systems. researchgate.net Research indicates that this compound acts as a negative allosteric modulator and antagonist of 5-HT3 receptors. mdpi.commdpi.com

Patch-clamp experiments on human embryonic kidney (HEK293) cells expressing either homomeric 5-HT3A or heteromeric 5-HT3AB receptors revealed that this compound inhibits the function of both receptor types. researchgate.netmdpi.comnih.gov This inhibition is non-competitive and is thought to be mediated by an enhancement of the agonist-induced desensitization of the receptor. mdpi.comresearchgate.net Specifically, in homomeric 5-HT3A receptors, this compound appears to increase the channel-blocking effect of the natural agonist, serotonin (B10506) (5-HT). nih.gov In heteromeric receptors, it seems to introduce an additional channel-blocking component to the agonist's action. nih.gov The effective concentrations for this inhibition are typically in the high micromolar (µM) range. researchgate.netmdpi.comresearchgate.net

This antagonistic action on 5-HT3 receptors, which are known to modulate the release of various neurotransmitters, has been suggested as a potential contributor to the psychotropic effects of this compound. researchgate.netnih.govresearchgate.net

Initial speculation, based on molecular shape similarities, suggested that this compound might interact with cannabinoid receptors, similar to tetrahydrocannabinol (THC). wikipedia.org However, subsequent research has largely refuted this hypothesis. wikipedia.orgeuropa.eunih.gov

Studies have shown that this compound exhibits a low affinity for cannabinoid receptors. nih.govnih.govuaeu.ac.aeajol.info While it was able to displace the binding of the potent cannabinoid agonist [3H]CP55940 from rat brain membranes (CB1 receptors) and human tonsil membranes (CB2 receptors), it did so with low potency, showing Ki values of 130 µM and 115 µM, respectively. uaeu.ac.ae Crucially, despite this low binding affinity, this compound fails to produce cannabimimetic responses. wikipedia.orgeuropa.euuaeu.ac.aejcu.cz Experimental tests for cannabinoid-like activity, such as effects on locomotor activity, immobility, and analgesia, have shown that thujone does not produce the central nervous system depressant effects characteristic of cannabinoids. nih.gov Therefore, it is concluded that this compound does not act as a functional agonist at cannabinoid receptors. uaeu.ac.ae

This compound has been demonstrated to inhibit the function of the α7 subunit of human nicotinic acetylcholine (B1216132) receptors (α7 nAChRs). chapman.educaymanchem.comnih.gov In studies using Xenopus oocytes expressing these receptors, thujone reversibly inhibited the currents induced by acetylcholine with an IC50 value of 24.7 µM. chapman.edutargetmol.comresearchgate.net

The inhibitory mechanism appears to be non-competitive, as the effect was not reversed by increasing the concentration of acetylcholine. chapman.edunih.gov Furthermore, this compound did not alter the specific binding of [¹²⁵I]α-bungarotoxin, a classic competitive antagonist of the α7 nAChR. chapman.edunih.govresearchgate.net This suggests that thujone's binding site is likely located within the transmembrane domains of the receptor, rather than at the agonist binding site. uaeu.ac.ae

Further experiments on SH-EP1 cells, which also express human α7 nAChRs, showed that thujone suppressed choline-induced calcium transients in a concentration-dependent manner. chapman.edunih.govresearchgate.net In rat hippocampal synapses, thujone was also found to inhibit the nicotine-induced enhancement of long-term potentiation, a cellular model of learning and memory. chapman.edunih.gov These findings indicate that this compound acts as a functional inhibitor of α7-nAChRs. chapman.edu

Lack of Cannabinoid Receptor Activity

Anticancer Research and Mechanisms

This compound has demonstrated significant antiproliferative effects and the ability to decrease cell viability in various cancer cell lines. researchgate.netresearchgate.net Research has shown that α,β-thujone inhibits the proliferation of human ovarian cancer cells (ES2 and OV90) and human placental choriocarcinoma cells (JEG3 and JAR). researchgate.netx-mol.netnih.govnih.gov

In studies on glioblastoma multiforme (GBM), a highly aggressive brain tumor, this compound was found to reduce the viability and proliferation of T98G and U87 GBM cells. researchgate.netnih.gov This effect was also observed in rat C6 glioma cells. researchgate.net Notably, normal astrocytes showed considerably lower sensitivity to the cytotoxic effects of this compound, suggesting a degree of selectivity for cancer cells. nih.gov

Furthermore, investigations into melanoma have shown that a thujone-rich fraction from Thuja occidentalis exhibited significant anti-proliferative effects on A375 melanoma cells. texilajournal.com In colon cancer, while this compound did not show direct cytotoxicity to HCT116 and SW620 cells, it was found to enhance the proliferation and killing ability of immune cells (CD3AK cells) against these cancer cells. nih.govnih.gov

The antiproliferative properties of this compound have also been noted in research on cervical cancer, where a tincture containing the compound displayed significant antiproliferative activity in HPV-infected cells. researchgate.net

A primary mechanism underlying the anticancer activity of this compound is the induction of apoptosis, or programmed cell death, through caspase-dependent pathways. researchgate.netx-mol.netnih.govtexilajournal.com

In human ovarian cancer cells (ES2 and OV90) and choriocarcinoma cells (JEG3 and JAR), α,β-thujone was shown to induce cell death via a caspase-dependent intrinsic apoptotic pathway. researchgate.netx-mol.netnih.govnih.gov This intrinsic, or mitochondrial, pathway is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors. nih.govmdpi.com In choriocarcinoma cells, this process was linked to mitochondrial depolarization and calcium overload. nih.gov

Similarly, in glioblastoma cells, the reduction in cell viability caused by this compound was correlated with the induction of apoptosis. nih.gov Research on A375 melanoma cells treated with a thujone-rich fraction also identified apoptosis as a key mechanism, evidenced by the activation of caspase-3 and the cleavage of PARP (Poly (ADP-ribose) polymerase). texilajournal.com The activation of caspase-3 is a critical step in the execution phase of apoptosis. mdpi.com Studies have also pointed to the involvement of the Bcl-2 family of proteins, which regulate the intrinsic apoptotic pathway. mdpi.comsemanticscholar.org For instance, in melanoma cells, thujone treatment led to a decreased expression of the anti-apoptotic protein Bcl-2 and an increased expression of the pro-apoptotic protein Bax. researchgate.net

Collectively, these findings establish that a key component of this compound's anticancer effect is its ability to trigger the caspase-dependent intrinsic apoptotic cascade in various cancer cell types. researchgate.netnih.gov

Data Tables

Table 1: Interaction of this compound with Neurotransmitter Receptors

| Receptor Target | Finding | Model System | Reported Value (IC50 / Ki) | Reference(s) |

| 5-HT3 Receptor | Inhibition of receptor function | HEK293 cells expressing human 5-HT3A/AB receptors | High µM range | researchgate.netmdpi.comnih.gov |

| Cannabinoid Receptor CB1 | Low binding affinity, displaces agonist | Rat brain membranes | Ki: 130 µM | uaeu.ac.ae |

| Cannabinoid Receptor CB2 | Low binding affinity, displaces agonist | Human tonsil membranes | Ki: 115 µM | uaeu.ac.ae |

| α7 Nicotinic Acetylcholine Receptor | Reversible inhibition of ACh-induced currents | Xenopus oocytes expressing human α7 nAChRs | IC50: 24.7 µM | chapman.edunih.govtargetmol.com |

Table 2: Anticancer Effects of this compound on Various Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Mechanism(s) | Reference(s) |

| Ovarian Cancer | ES2, OV90 | Inhibition of proliferation, induction of cell death | Caspase-dependent intrinsic apoptosis | researchgate.netx-mol.netnih.gov |

| Glioblastoma Multiforme | T98G, U87, C6 | Reduced viability and proliferation, inhibition of motility | Induction of apoptosis | researchgate.netnih.gov |

| Choriocarcinoma | JEG3, JAR | Inhibition of proliferation, induction of cell death | Caspase-dependent intrinsic apoptosis, mitochondrial disruption | nih.gov |

| Melanoma | A375 | Anti-proliferative, pro-apoptotic | Caspase-3 activation, PARP cleavage | texilajournal.com |

| Colon Cancer | HCT116, SW620 | Enhanced immune cell cytotoxicity against cancer cells | Increased CD3AK cell proliferation and killing ability | nih.govnih.gov |

Induction of Apoptosis (Caspase-Dependent Pathways)

Binding to Apoptosis-Related Proteins (e.g., Bcl-2, MDM2)

This compound has been identified as a compound with the ability to interact with key proteins that regulate apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. Research indicates that this compound can bind to the anti-apoptotic protein Bcl-2. ffhdj.com This interaction is significant because Bcl-2 proteins prevent cell death, and their inhibition can promote the apoptotic process in cancer cells. By binding to Bcl-2, this compound helps to suppress its anti-apoptotic function. researchgate.net

Furthermore, this compound has been shown to bind to the Murine Double Minute 2 (MDM2) protein. ffhdj.com The MDM2 protein is a negative regulator of the p53 tumor suppressor protein. By targeting MDM2, this compound can interfere with the MDM2-p53 interaction, which may lead to the activation of p53 signaling pathways that promote apoptosis. nih.gov The combined action on both Bcl-2 and MDM2 suggests a multi-pronged approach by which this compound can induce apoptosis in cancer cells. ffhdj.commdpi.com Studies have shown that targeting both MDM2 and Bcl-2 can synergistically induce mitochondrial apoptosis in acute myeloid leukemia. nih.gov

In various cancer cell lines, including breast carcinoma (MCF-7) and cervical carcinoma (HeLa), treatment with this compound has been shown to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, further indicating a shift towards apoptosis. ijpsr.com This alteration of the Bax/Bcl-2 ratio is a critical indicator of the intrinsic apoptotic pathway being activated. nih.gov

Table 1: Effect of this compound on Apoptosis-Related Proteins

| Target Protein | Observed Effect of this compound | Cancer Cell Line(s) |

|---|---|---|

| Bcl-2 | Binding and suppression of anti-apoptotic function. ffhdj.comresearchgate.net | General, Breast Carcinoma (MCF-7), Cervical Carcinoma (HeLa). ijpsr.com |

| MDM2 | Binding to the protein. ffhdj.com | General. |

| Bax/Bcl-2 Ratio | Increased ratio, indicating a pro-apoptotic shift. ijpsr.com | Breast Carcinoma (MCF-7), Cervical Carcinoma (HeLa). ijpsr.com |

Modulation of Autophagy

This compound has been demonstrated to modulate autophagy, a cellular process involving the degradation of cellular components, in cancer cells. medchemexpress.comconsensus.app This process can have a dual role, either promoting cell survival or contributing to cell death. In the context of this compound's anticancer activity, it appears to induce a form of "suicidal" autophagy in cancer cells. researchgate.net

In glioblastoma multiforme (GBM) cells, treatment with this compound leads to the induction of autophagy. nih.govnih.govresearchgate.net Studies have shown the formation of autophagosomes and autophagolysosomes in T98G glioblastoma cells following exposure to this compound. medchemexpress.com This induction of autophagy is often observed alongside the induction of apoptosis, suggesting a complex interplay between these two cell death mechanisms. consensus.appconsensus.app

Research on cervical cancer cells has also revealed that this compound can induce both apoptosis and autophagy, contributing to its antiproliferative effects. consensus.appresearchgate.net The modulation of autophagy by this compound is a key aspect of its multi-targeted approach to inhibiting cancer cell growth. researchgate.net

Anti-Invasive and Anti-Migratory Effects on Cancer Cells

A critical aspect of cancer progression is the ability of tumor cells to invade surrounding tissues and migrate to distant sites, a process known as metastasis. This compound has demonstrated significant anti-invasive and anti-migratory effects in various cancer models. nih.govresearchgate.net

In studies on glioblastoma multiforme (GBM) cells, this compound has been shown to considerably inhibit cell motility and invasion. nih.govnih.govresearchgate.net Treatment with this compound was found to inhibit the migration and invasion of T98G and U87 GBM cells by affecting cytoskeletal proteins. medchemexpress.com This effect is crucial as glioblastoma is characterized by its highly invasive nature.

Similarly, in cervical cancer cells infected with the human papillomavirus (HPV), a homeopathic mother tincture of Thuja containing this compound displayed significant anti-migratory properties. consensus.appresearchgate.net The ability to inhibit cell migration has also been observed in human melanoma cells (A375), where essential oils containing this compound reduced the migratory capacity of the tumor cells. mdpi.com

Table 2: Anti-Invasive and Anti-Migratory Effects of this compound

| Cancer Type | Cell Line(s) | Observed Effect |

|---|---|---|

| Glioblastoma Multiforme (GBM) | T98G, U87 | Inhibition of cell motility and invasion. medchemexpress.comnih.gov |

| Cervical Cancer | HPV-infected cells | Anti-migratory properties. consensus.appresearchgate.net |

| Melanoma | A375 | Reduced migratory capacity. mdpi.com |

Antiangiogenic Potential

Angiogenesis, the formation of new blood vessels, is a vital process for tumor growth and metastasis, as it supplies the tumor with necessary nutrients and oxygen. This compound has been shown to possess significant antiangiogenic potential. x-mol.netresearchgate.netnih.gov

In vivo studies using transgenic zebrafish have demonstrated that this compound can attenuate blood vessel formation. x-mol.netresearchgate.netnih.gov Furthermore, research on glioblastoma has shown that a thujone-rich fraction from Thuja occidentalis exhibits potent anti-angiogenic effects both in vitro and in vivo. springermedicine.comresearchgate.net In a glioblastoma model, this fraction was found to inhibit key angiogenic markers such as Vascular Endothelial Growth Factor (VEGF), Angiopoietin-4 (Ang-4), and CD31 within the tumor, leading to a regression of the neoplasia. researchgate.netresearchgate.net

These findings suggest that this compound can interfere with the development of a tumor's blood supply, thereby inhibiting its growth and potential for spread. researchgate.netresearchgate.net

Induction of Oxidative Stress (Reactive Oxygen Species Accumulation)

This compound has been shown to induce oxidative stress in cancer cells through the accumulation of reactive oxygen species (ROS). nih.govmedchemexpress.comnih.gov This increase in ROS can lead to cellular damage and trigger programmed cell death pathways.

In glioblastoma multiforme (GBM) cells, treatment with this compound resulted in the induction of oxidative stress, which was correlated with its pro-apoptotic and anti-invasive effects. researchgate.netnih.govresearchgate.net Studies on the fission yeast Schizosaccharomyces pombe also demonstrated that this compound induces cytotoxicity and apoptosis that is dependent on ROS accumulation. nih.govresearchgate.net This effect was particularly pronounced in cells deficient in superoxide (B77818) dismutase, an enzyme that helps to mitigate oxidative stress. nih.gov

The induction of ROS by this compound is considered a key mechanism contributing to its anticancer activity, as elevated levels of oxidative stress can be toxic to cancer cells. medchemexpress.comnih.gov

Impact on Metabolic Reprogramming in Cancer Cells

Cancer cells often undergo metabolic reprogramming to support their rapid proliferation and survival. This compound has been found to interfere with this altered metabolism in cancer cells. x-mol.netresearchgate.netnih.gov

In ovarian cancer cells, this compound-mediated endoplasmic reticulum stress was associated with a loss of mitochondrial function and an altered metabolic landscape. x-mol.netresearchgate.netnih.gov Similarly, in human placental choriocarcinoma cells, this compound was shown to induce a global mitochondrial defect and endoplasmic reticulum stress, leading to metabolic alterations and energy deprivation, which ultimately contributed to apoptosis. bioscientifica.com These findings suggest that this compound can disrupt the energy production and metabolic pathways that cancer cells rely on for their growth. x-mol.netbioscientifica.com

Sensitization of Cancer Cells to Chemotherapeutic Agents (e.g., Cisplatin)

A significant challenge in cancer treatment is the development of resistance to chemotherapeutic drugs. This compound has shown promise in sensitizing cancer cells to conventional chemotherapy agents, potentially improving their efficacy. x-mol.netresearchgate.net

In studies on human ovarian cancer cells, this compound was found to sensitize these cells to the chemotherapeutic drug cisplatin (B142131), resulting in synergistic pharmacological effects. x-mol.netresearchgate.netnih.gov This suggests that co-administration of this compound could enhance the effectiveness of cisplatin treatment in ovarian cancer. researchgate.net This sensitizing effect highlights the potential of this compound as an adjunct therapy in cancer treatment.

Immunomodulatory Effects (e.g., Gamma Delta T cell Proliferation, Perforin (B1180081) Upregulation)

This compound has been investigated for its potential to modulate the immune system. Research suggests that thujone can stimulate the proliferation of gamma delta (γδ) T cells. texilajournal.com These cells are a type of unconventional T cell that plays a role in the immune response to cancer by directly recognizing and targeting transformed cells. texilajournal.comnih.gov

Studies have indicated that the proliferation of γδ T cells induced by thujone is accompanied by an upregulation of perforin expression. texilajournal.com Perforin is a cytolytic protein that creates pores in the membranes of target cells, such as cancer cells, leading to their destruction. texilajournal.comnih.gov This upregulation of perforin enhances the ability of cytotoxic T-cells to effectively eliminate target cells. texilajournal.com The ability of this compound to promote the proliferation of γδ T cells and increase perforin levels suggests its potential as an immunomodulator. texilajournal.com

Further research has shown that this compound can increase the expression of cytotoxicity markers like CD107a in certain cancer cell lines. texilajournal.com

Other Reported Biological Activities

This compound has been reported to possess antinociceptive, or pain-killing, properties. jcu.czresearchgate.netnih.govpnas.orgchemsrc.com Early studies demonstrated that this compound, when administered subcutaneously to rats, exhibited an antinociceptive effect that was comparable to codeine. jcu.cz Researchers have suggested that this effect is stereospecific, indicating that this compound may act on a specific, yet unidentified, pharmacological site to produce its analgesic effects. jcu.cz The α-isomer of thujone is considered to be more potent in this regard than the β-isomer. europa.eu

Table 1: Summary of Antinociceptive Research on this compound

| Study Focus | Key Finding | Reference |

|---|---|---|

| Comparison with Codeine | This compound showed a pain-killing effect comparable to codeine in rats. | jcu.cz |

| Stereospecificity | The antinociceptive effect is suggested to be stereospecific, implying a specific receptor site. | jcu.cz |

| Isomer Potency | The alpha-isomer of thujone is more potent than the beta-isomer. | europa.eu |

This compound is recognized for its insecticidal properties. researchgate.netnih.govpnas.orgchemsrc.com It is a component of essential oils from various plants, such as Artemisia absinthium (wormwood), which have been traditionally used for their insect-repelling qualities. nih.gov Research has identified this compound as one of the most toxic monoterpenoids to the larvae of the western corn rootworm. nih.gov

The insecticidal action of this compound is linked to its neurotoxic effects. It acts as a modulator of the gamma-aminobutyric acid (GABA) type A receptor in insects, which disrupts normal nerve function. researchgate.net Studies on Drosophila melanogaster have shown that a strain resistant to certain chloride channel blockers also exhibits tolerance to this compound, supporting this mechanism of action. nih.gov Furthermore, essential oils rich in this compound have demonstrated significant insecticidal activity against various insects, including Acanthoscelides obtectus and Musca domestica. researchgate.netmdpi.com For instance, an essential oil with a high concentration of α-thujone (54.3%) showed strong repellency and contact toxicity against Calliphora vomitoria. mdpi.com

Table 2: Insecticidal Activity of this compound

| Target Insect | Effect | Reference |

|---|---|---|

| Western Corn Rootworm (larvae) | High toxicity | nih.gov |

| Drosophila melanogaster | Neurotoxic effects | nih.gov |

| Acanthoscelides obtectus | Sensitive to essential oils containing this compound | researchgate.net |

| Calliphora vomitoria | Strong repellency and contact toxicity | mdpi.com |

| Bactrocera dorsalis | Broad-spectrum toxicity | mdpi.com |

This compound has been reported to have anthelmintic activity, meaning it can act against parasitic worms. researchgate.netnih.govpnas.orgchemsrc.com This property is associated with its presence in plants like wormwood (Artemisia absinthium), which have a long history of use in traditional medicine for expelling intestinal worms. nih.govscirp.org

The volatile oil of Artemisia absinthium, which is rich in both α- and β-thujone, has been identified as having anthelmintic properties. scirp.org In vitro studies have shown that extracts from plants containing thujone can cause paralysis and death in worms. scirp.org The anthelmintic action of this compound is thought to contribute to the traditional use of these plants for treating parasitic infections. researchgate.netscirp.org

This compound has demonstrated antibacterial properties, particularly in its ability to inhibit the formation of biofilms. researchgate.netlau.edu.lb While it shows some antibacterial activity against certain Gram-negative bacteria at high concentrations (15 and 30 mg/ml), its more significant effect is the inhibition of biofilm formation at much lower concentrations (3.8 mg/ml). lau.edu.lblau.edu.lb

Biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, making them more resistant to antibiotics. lau.edu.lb this compound's ability to disrupt biofilm formation has been observed in various bacterial strains. lau.edu.lb It has also been identified as a component in cedar leaf essential oil that contributes to the inhibition of Candida albicans biofilm formation. frontiersin.org Specifically, this compound, along with other compounds like camphor (B46023) and fenchone, significantly reduced C. albicans biofilms. frontiersin.org This suggests that this compound could be useful in preventing infections where biofilm formation is a key factor. lau.edu.lb

Table 3: Antibacterial and Biofilm Inhibition by this compound

| Activity | Organism(s) | Effective Concentration | Reference |

|---|---|---|---|

| Antibacterial | Some Gram-negative bacteria | 15-30 mg/ml | lau.edu.lblau.edu.lb |

| Biofilm Inhibition | Various bacterial strains | 3.8 mg/ml | lau.edu.lblau.edu.lb |

| Biofilm Inhibition | Candida albicans | 0.01% (as part of essential oil) | frontiersin.org |

This compound has been shown to possess anti-inflammatory properties. nih.govmdpi.com Research has demonstrated that thujone can suppress the NF-κB pathway, a key signaling pathway involved in inflammation. nih.gov In a study using a mouse model of metastasis, administration of thujone led to a decrease in the levels of molecules involved in tumor cell proliferation, adhesion, and invasion, which are often linked to inflammatory processes. nih.gov

Furthermore, in studies on human gingival fibroblasts, volatile compounds from sage infusion, including thujone, were found to significantly inhibit the release of pro-inflammatory cytokines such as IL-6 and IL-8. acs.org This suggests that this compound is a key contributor to the anti-inflammatory activity of sage. acs.org The anti-inflammatory effects of thujone are considered a significant part of the therapeutic potential of plants like Thuja occidentalis. mdpi.com

Antioxidant Effects

The investigation into the antioxidant properties of this compound reveals a complex profile characterized by direct radical scavenging abilities and modulation of cellular antioxidant systems. While not the most potent natural antioxidant when compared to other phytochemicals, this compound demonstrably contributes to the antioxidant capacity of the essential oils in which it is a major component. mdpi.comekb.egacademicjournals.orgajol.info Research indicates that its effects are multifaceted, involving direct interaction with free radicals and influencing the expression and activity of endogenous antioxidant enzymes. researchgate.netnih.govresearchgate.net

Studies on isolated this compound have quantified its ability to scavenge various free radicals. In a comparative study, thujone exhibited moderate radical scavenging activity across several standard assays, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging, ferric reducing antioxidant power (FRAP), hydroxyl radical, nitric oxide radical, and superoxide radical assays. nih.gov While it showed activity, its efficacy, as measured by IC₅₀ and EC₅₀ values, was generally lower than that of other compounds like ursolic acid and standard antioxidants such as ascorbic acid and BHA. nih.gov For instance, in the DPPH assay, both ursolic acid and thujone showed similar percentage scavenging potential (76.92% and 72.79%, respectively), but the IC₅₀ value for thujone was considerably higher. nih.gov The compound's lowest quenching ability was observed against superoxide radicals. nih.gov Another study ranked the antioxidant capacity of various phytoconstituents and found (-)-thujone to have a lower relative antioxidant capacity than many other compounds, including thymol, eugenol, and carvacrol. researchgate.net

Beyond direct radical scavenging, this compound has been shown to modulate cellular responses to oxidative stress. In a study on Fusarium graminearum, α-thujone treatment was found to trigger oxidative stress and apoptosis. researchgate.netresearchgate.net Interestingly, this was accompanied by a significant 6.51-fold increase in the activity of the antioxidant enzyme catalase and upregulation of the cat gene, suggesting a cellular defense response to the compound. researchgate.netresearchgate.net Similarly, research on Thuja occidentalis extract, which contains this compound, indicated it could mitigate oxidative stress by enhancing the activities of antioxidant enzymes such as catalase, glutathione (B108866) (GSH), and superoxide dismutase (SOD). nih.gov

Table 1: In Vitro Antioxidant Activity of Thujone

This table summarizes the 50% inhibitory concentration (IC₅₀) or effective concentration (EC₅₀) of thujone in various radical scavenging assays, as reported in a comparative study.

| Assay | Test Compound | IC₅₀ / EC₅₀ (µg/mL) |

| DPPH Radical Scavenging | Thujone | 91.31 ± 0.49 |

| Ursolic Acid | 15.65 ± 0.32 | |

| Ferric Reducing Antioxidant Power (FRAP) | Thujone | 44.58 ± 0.89 |

| Ursolic Acid | 18.42 ± 0.03 | |

| Hydroxyl Radical Scavenging | Thujone | 49.33 ± 0.74 |

| Ursolic Acid | 29.69 ± 0.44 | |

| Nitric Oxide Radical Scavenging | Thujone | 77.68 ± 0.58 |

| Ursolic Acid | 70.40 ± 0.88 | |

| Superoxide Radical Scavenging | Thujone | 131.78 ± 1.27 |

| Ursolic Acid | 43.35 ± 0.95 | |

| Data sourced from nih.gov |

Table 2: Effect of this compound on Antioxidant Enzymes

This table details the observed effects of this compound on the activity and expression of key antioxidant enzymes in different biological systems.

| Organism/System | Enzyme/Gene | Observed Effect | Fold Change |

| Fusarium graminearum | Catalase (Activity) | Increase | 6.51 |

| Fusarium graminearum | cat gene (Expression) | Upregulation | 2.56 |

| Rat Brain (Thuja occidentalis extract) | Catalase (Activity) | Enhanced | Not specified |

| Rat Brain (Thuja occidentalis extract) | GSH (Activity) | Enhanced | Not specified |

| Rat Brain (Thuja occidentalis extract) | SOD (Activity) | Enhanced | Not specified |

| Data sourced from researchgate.netnih.govresearchgate.net |

Toxicological and Metabolic Research on Alpha Thujone

Metabolism and Biotransformation

Major and Minor Metabolites Identification

The metabolism of α-thujone primarily involves oxidation reactions, leading to the formation of various hydroxylated metabolites. These biotransformation processes are crucial for the detoxification of the compound. pnas.org

Research has consistently identified 7-hydroxy-α-thujone as a major metabolite of α-thujone in in vitro studies using mouse, rat, and human liver microsomes. europa.euresearchgate.net When α-thujone is incubated with mouse liver microsomes in the presence of NADPH, 7-hydroxy-α-thujone is the principal product formed. pnas.orgmdpi.comnih.gov This metabolite is also detected in significant quantities in the brains of mice that have been administered α-thujone. pnas.orgresearchgate.netnih.gov Studies on human liver preparations have also confirmed that 7-hydroxy-thujone is one of the two major metabolites produced. tandfonline.com While it is a major product of the initial metabolic process, it is considered a detoxification product, as it is less toxic than the parent compound, α-thujone. pnas.orgsmolecule.com

Hydroxylation at the 4-position of the α-thujone molecule results in the formation of 4-hydroxy-α-thujone and 4-hydroxy-β-thujone. pnas.orgnih.goveuropa.eu These are considered minor metabolites in mouse liver microsomal systems. pnas.orgnih.gov However, in rats, 4-hydroxy-α-thujone is a major urinary metabolite following the administration of α-thujone. europa.euresearchgate.net In human liver microsomes, 4-hydroxy-thujone is one of the two major metabolites, alongside 7-hydroxy-thujone. tandfonline.com Human studies involving the consumption of sage infusions have also detected 4-hydroxythujone in urine, often as the major excreted isomer after its release from glucuronide and sulfate (B86663) conjugates. mdpi.comnih.govresearchgate.net

The reduction of the ketone group in α-thujone leads to the formation of the corresponding alcohols, thujol and neothujol. europa.eunih.gov This metabolic pathway has been observed in rabbits, where incubation of α-thujone with liver cytosol yields these reduction products, which are then found as conjugates in urine. pnas.orgnih.gov This reduction reaction appears to be species-specific, as it occurs in rabbit liver cytosol but not in mouse liver cytosol. europa.eunih.govjcu.cz

In addition to the primary metabolites, other hydroxylated and dehydrogenated forms of α-thujone have been identified. In vitro studies with mouse liver microsomes have revealed the presence of other minor hydroxythujones. pnas.orgnih.goveuropa.eu Furthermore, 7,8-dehydro-α-thujone has been identified as a minor metabolite in these systems and has also been detected in the brains of mice treated with α-thujone. pnas.orgnih.gov Another dehydrogenated metabolite, 4,10-dehydrothujone, has been found in urine. researchgate.netacs.org

Thujol and Neothujol

Species-Specific Metabolic Pathways

The metabolism of α-thujone exhibits notable differences across various species.

Mouse: In mice, in vitro liver microsomal studies show that 7-hydroxylation is the primary metabolic pathway, producing 7-hydroxy-α-thujone as the major metabolite. pnas.orgnih.goveuropa.eu However, in vivo studies reveal that 2-hydroxy-α-thujone, primarily as a glucuronide conjugate, is the main urinary metabolite. europa.eueuropa.eu

Rabbit: Rabbits metabolize α-thujone through reduction, yielding thujol and neothujol, a pathway not observed in mice. europa.eueuropa.eunih.gov

Rat: In rats, 4-hydroxylation is a more prominent pathway, with 4-hydroxy-thujones being the principal urinary metabolites. europa.eueuropa.euresearchgate.net

Human: In human liver microsomes, both 7- and 4-hydroxylation are major pathways, producing 7-hydroxy-thujone and 4-hydroxy-thujone. europa.eutandfonline.com Studies with recombinant human enzymes have identified CYP2A6 as the primary enzyme responsible for these hydroxylations, with CYP3A4 and CYP2B6 also contributing. europa.eutandfonline.com In vivo human studies after sage tea consumption show that 4-hydroxythujone and 7-hydroxythujone are detectable in urine after being released from their conjugated forms. nih.gov

Table 1: Species-Specific Metabolism of Alpha-Thujone (B1682897)

Brain Levels and Distribution of this compound and its Metabolites

Following administration, α-thujone is distributed to the brain. researchgate.net Studies in mice have shown that α-thujone and several of its metabolites can be detected in brain tissue. pnas.orgresearchgate.netnih.gov Specifically, α-thujone, 7-hydroxy-α-thujone, 4-hydroxy-α-thujone, 4-hydroxy-β-thujone, another hydroxythujone, and 7,8-dehydro-α-thujone have been identified in the brains of mice treated with α-thujone. pnas.orgnih.gov

A key finding is that the major metabolite, 7-hydroxy-α-thujone, reaches significantly higher concentrations in the brain than the parent compound, α-thujone, and persists for a longer duration. pnas.orgresearchgate.netjcu.cz For example, at 2.5 minutes after intraperitoneal administration of a high dose of α-thujone in mice, brain concentrations were approximately 11 ppm for α-thujone and 29 ppm for 7-hydroxy-α-thujone. europa.eu Thirty minutes after administration, brain levels were in the range of 0.3–1.0 ppm for α-thujone and 1.5–8.4 ppm for 7-hydroxy-α-thujone. jcu.cz Despite its higher brain concentration, 7-hydroxy-α-thujone is less toxic than α-thujone. pnas.orgsmolecule.com The brain-to-plasma ratio of α-thujone has been observed to be in the range of 4 to 6. chapman.edu

Table 2: Brain Concentrations of this compound and 7-Hydroxy-alpha-thujone in Mice

Toxicity of Metabolites Relative to Parent Compound

The metabolism of this compound is considered a detoxification process, as the resulting metabolites exhibit lower toxicity than the parent compound. europa.euinchem.org The primary metabolite, 7-hydroxy-alpha-thujone, is significantly less potent. Research has shown that this compound is 56-fold more potent than 7-hydroxy-alpha-thujone in binding to the GABA-gated chloride channel. nih.govpnas.org This difference in potency is a key factor in the detoxification process.

Table 1: Comparative Toxicity of this compound and its Metabolites

| Compound | Potency vs. This compound (GABA Receptor Binding) | Toxicity in Mice |

|---|---|---|

| This compound | - | Lethal at 50 mg/kg i.p. nih.gov |

| 7-hydroxy-alpha-thujone | 56-fold less potent nih.govpnas.org | Not lethal nih.gov |

| Dehydro-alpha-thujone | 11.5-fold less potent nih.gov | Not lethal (mice), 70% mortality (Drosophila) nih.gov |

| Thujol/Neothujol | Not specified | Not lethal nih.gov |

Excretion Pathways (e.g., Urine Conjugates)

The biotransformation of this compound involves several pathways, primarily hydroxylation and reduction, followed by conjugation for excretion. europa.euresearchgate.net The main routes of metabolism are hydroxylation at the 7-position, 4-position, and 2-position, which are catalyzed by cytochrome P450 enzymes. nih.govnih.gov Following hydroxylation, these metabolites are conjugated, often with glucuronic acid, to increase their water solubility and facilitate their elimination from the body, primarily through urine. inchem.orgresearchgate.net

In humans, in vitro studies have identified 7-hydroxy-thujone and 4-hydroxy-thujone as the major metabolites. nih.govresearchgate.net Glutathione (B108866) and cysteine conjugates have also been detected in human liver homogenates. nih.govresearchgate.net However, no glucuronide or sulphate conjugates were detected in these specific in vitro experiments with human liver preparations. nih.govresearchgate.net

In animal models, the excretion products can vary. In rats, the major urinary metabolite is conjugated 4-hydroxy-alpha-thujone. nih.gov In mice, conjugated 2R-hydroxy-alpha-thujone is the primary urinary metabolite. nih.gov The reduction of this compound to thujol and neothujol has also been observed, with these alcohols being excreted as conjugates in rabbit urine. pnas.org This indicates that the metabolites are rendered water-soluble and eliminated via the urinary system. researchgate.net

Inhibition of Cytochrome P450 Enzymes by this compound

This compound has been shown to interact with and inhibit certain cytochrome P450 (CYP) enzymes. In vitro studies using human liver preparations have demonstrated that this compound inhibits both CYP2A6 and CYP2B6. nih.govresearchgate.net The 50% inhibitory concentration (IC50) values were determined to be 15.4 µM for CYP2A6 and 17.5 µM for CYP2B6. nih.govresearchgate.netsmolecule.com

The metabolism of this compound itself is primarily carried out by CYP2A6, which is responsible for the main 7- and 4-hydroxylation reactions. nih.govresearchgate.net Other enzymes like CYP3A4 and CYP2B6 also play a smaller role. nih.govresearchgate.net The inhibitory effect of this compound on these enzymes suggests a potential for drug-herb interactions if co-administered with other substances that are metabolized by the same pathways.

Table 2: Inhibition of Human Cytochrome P450 Enzymes by this compound

| Enzyme | IC50 Value | Reference |

|---|---|---|

| CYP2A6 | 15.4 µM | nih.govresearchgate.net |

| CYP2B6 | 17.5 µM | nih.govresearchgate.net |

Genotoxicity and Carcinogenicity Studies

The genotoxic and carcinogenic potential of thujone has been evaluated in several studies, primarily through the National Toxicology Program (NTP).

In genotoxicity assays, racemic thujone and this compound yielded negative results in the Ames test, both with and without metabolic activation. europa.eu This suggests that this compound is not mutagenic in bacterial systems. europa.eu Furthermore, in an in vivo study, a mixture of alpha- and beta-thujone (B1670768) did not lead to an increase in micronucleated erythrocytes in the blood of mice, indicating a lack of chromosomal damage under the test conditions. europa.eu

Long-term carcinogenicity studies (2-year gavage studies) were conducted by the NTP using a mixture of alpha- and beta-thujone. nih.gov

In male rats , there was some evidence of carcinogenic activity based on higher incidences of preputial gland neoplasms. europa.eunih.gov An increased incidence of benign pheochromocytoma of the adrenal medulla may also have been related to the administration of the thujone mixture. europa.eunih.gov

In female rats , there was no evidence of carcinogenic activity. europa.eunih.gov

In both male and female mice , there was no evidence of carcinogenic activity. europa.eunih.gov

Table 3: Summary of Genotoxicity and Carcinogenicity Findings for Thujone

| Study Type | Test System | Compound | Result |

|---|---|---|---|

| Genotoxicity | Ames Test (bacterial) | a-thujone & racemic thujone | Negative europa.eu |

| Genotoxicity | In vivo mouse micronucleus assay | Racemic thujone | Negative europa.eu |

| Carcinogenicity | 2-year rat gavage study (male) | a,ß-thujone mixture | Some evidence of carcinogenic activity (preputial gland, adrenal medulla) europa.eunih.gov |

| Carcinogenicity | 2-year rat gavage study (female) | a,ß-thujone mixture | No evidence of carcinogenic activity europa.eunih.gov |

| Carcinogenicity | 2-year mouse gavage study (male & female) | a,ß-thujone mixture | No evidence of carcinogenic activity europa.eunih.gov |

Hepatotoxicity and Porphyrinogenic Activity

Research has indicated that this compound can exert toxic effects on the liver. researchgate.netfoodandnutritionjournal.org Studies have shown a link between thujone administration and hepatotoxicity, although some findings appear to be dose-dependent. researchgate.netfoodandnutritionjournal.orgajol.info

This compound has also been identified as having porphyrinogenic activity. nih.gov In studies using primary cultures of chick embryo liver cells, thujone was found to increase the production and accumulation of porphyrins, specifically coproporphyrins and protoporphyrins. nih.govnih.gov This effect is similar to that of known porphyrogenic agents. nih.gov The compound was also shown to induce the synthesis of 5-aminolevulinic acid synthase, the rate-limiting enzyme in the heme synthesis pathway. nih.gov This disruption of hepatic heme synthesis is the basis for its porphyrinogenic properties. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 7-hydroxy-alpha-thujone |

| Dehydro-alpha-thujone |

| Thujol |

| Neothujol |

| 4-hydroxy-thujone |

| 2-hydroxy-thujone |

| Carvacrol |

| beta-Thujone |

| Glutathione |

| Cysteine |

| Glucuronic acid |

| 2R-hydroxy-alpha-thujone |

| 7-hydroxy-thujone |

| 4-hydroxy-alpha-thujone |

| 4-hydroxy-beta-thujone |

| 7,8-dehydro-alpha-thujone |

| Picrotoxinin |

| Diazepam |

| Phenobarbital |

| Camphor (B46023) |

| alpha-Pinene |

| Glutethimide |

| Desferrioxamine |

| Coproporphyrin |

| Protoporphyrin |

Analytical Methodologies for Alpha Thujone and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone of alpha-thujone (B1682897) analysis, providing the necessary separation of this compound from other matrix components and its isomers.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of this compound. ttb.govnih.govnih.gov This method combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry.

In GC-MS analysis, the sample extract is injected into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a capillary column. nih.govajol.info The column, often coated with a stationary phase like 5% diphenyl-95% dimethylpolysiloxane, separates the different components of the sample based on their boiling points and interactions with the stationary phase. nih.gov As each component elutes from the column, it enters the mass spectrometer.

The mass spectrometer ionizes the eluting molecules, which then fragment into characteristic patterns. These fragmentation patterns, or mass spectra, serve as a molecular fingerprint, allowing for the unambiguous identification of this compound and its metabolites. For quantitative analysis, specific ions characteristic of the analyte are monitored. The abundance of these ions is proportional to the concentration of the compound in the sample. The use of an internal standard, a compound with similar chemical properties added to the sample in a known concentration, is common practice to ensure accuracy and precision. ttb.govfoodandnutritionjournal.org

GC-MS has been successfully applied to determine this compound in a variety of matrices, including distilled spirits, absinthe, and human serum. ttb.govnih.govttb.gov The method is highly sensitive, with limits of quantitation (LOQ) reported to be approximately 1 ppm in distilled spirits. ttb.gov In a study analyzing human serum, a GC-MS method following solid-phase extraction demonstrated a low limit of detection (LOD). nih.gov Furthermore, GC-MS is instrumental in metabolic studies, enabling the identification of various hydroxy and dehydro metabolites of this compound. nih.govacs.org

Table 1: GC-MS Parameters for this compound Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column Type | DB-5 fused silica (B1680970) gel capillary column | nih.gov |

| DB-Wax or similar 30 m capillary column | ttb.gov | |

| TG-5 (30 m × 0.25 mm i.d., 0.25 μm film thickness) | ajol.info | |

| Carrier Gas | Helium | nih.gov |

| Nitrogen | ajol.info | |

| Injection Mode | Splitless | ttb.gov |

| Ionization Mode | Electron Impact (EI) at 70 eV | foodandnutritionjournal.orgtandfonline.com |

| Mass Analyzer | Mass selective detector | ttb.gov |

| Quadrupole | foodandnutritionjournal.org | |

| Internal Standard | Menthol | ttb.gov |

| Cyclodecanone | foodandnutritionjournal.org | |

| d₆-α-thujone | mdpi.com |

Capillary Gas Chromatography with a Flame Ionization Detector (GC-FID) is another established method for the quantification of this compound. While GC-FID does not provide the same level of structural information as mass spectrometry, it is a robust and sensitive technique for quantitative analysis. researchgate.net

The separation principle in GC-FID is identical to that in GC-MS, utilizing a capillary column to separate the components of a mixture. After eluting from the column, the analytes are passed through a hydrogen-air flame. The combustion of organic compounds in the flame produces ions, which generate a current that is proportional to the amount of analyte present. This current is then measured by the detector.

GC-FID has been employed for the determination of this compound in various samples, including absinthe and essential oils. researchgate.net It is often used in conjunction with GC-MS, where GC-MS confirms the identity of the peaks observed in the GC-FID chromatogram. One of the challenges in using GC-FID for this compound analysis is the potential for co-elution with other compounds that have similar retention times, such as linalool. This highlights the importance of using a highly efficient separation column and, when necessary, confirming results with a more selective detector like a mass spectrometer.

Table 2: GC-FID Parameters for this compound Analysis

| Parameter | Specification | Source |

|---|---|---|

| Column Type | 30m BGB-5 (5% diphenyl-, 95% dimethylpolysiloxane) | |

| Carrier Gas | Helium | |

| Nitrogen | tandfonline.com | |

| Temperature Program | 50–250°C at 5°/min | |

| Injector | Split/splitless | |

| Detector | Flame Ionization Detector (FID) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Sample Preparation Methods

Effective sample preparation is a critical prerequisite for accurate chromatographic analysis. The primary goals are to extract the analytes of interest from the sample matrix, remove interfering substances, and concentrate the analytes to a level suitable for detection.

Liquid-liquid extraction (LLE) is a conventional and widely used method for preparing samples for this compound analysis. researchgate.netscioninstruments.com This technique involves partitioning the analytes between two immiscible liquid phases, typically an aqueous phase and an organic solvent. scioninstruments.com The choice of organic solvent is crucial and depends on the polarity of the target analytes. For this compound, which is a relatively nonpolar monoterpene, solvents like methylene (B1212753) chloride or a mixture of acetonitrile (B52724) and a salting-out agent are effective. ttb.govtandfonline.com

The process generally involves mixing the sample with the extraction solvent in a separatory funnel. interchim.com After vigorous shaking, the two phases are allowed to separate, and the organic layer containing the extracted this compound is collected. ttb.govscioninstruments.com This extract may then be concentrated before analysis. A variation of this technique is salting-out assisted liquid-liquid extraction (SALLE), where a salt is added to the aqueous phase to decrease the solubility of the organic solvent and enhance the partitioning of the analyte into the organic phase. tandfonline.comtandfonline.com

LLE has been successfully applied to the analysis of this compound in distilled spirits and other beverages. ttb.govtandfonline.com While effective, traditional LLE can be time-consuming and may require large volumes of organic solvents. interchim.com

Solid-phase extraction (SPE) is a more modern and efficient alternative to LLE for sample preparation. nih.govsigmaaldrich.com SPE utilizes a solid sorbent material packed into a cartridge or disk to selectively adsorb the analytes of interest from a liquid sample. mdpi.comnih.gov Interfering components are washed away, and the purified analytes are then eluted with a small volume of a suitable solvent.

For the analysis of this compound, reversed-phase SPE is commonly used, where a nonpolar sorbent, such as C18, retains the nonpolar thujone from an aqueous or hydroalcoholic sample. mdpi.com The sample is loaded onto the conditioned SPE cartridge, and interfering substances are removed with a wash solution. The retained this compound is then eluted with an organic solvent like acetonitrile or a mixture of water and acetonitrile. mdpi.com

SPE offers several advantages over LLE, including higher recovery rates, reduced solvent consumption, and the potential for automation. sigmaaldrich.com It has been shown to be a rapid and useful technique for the determination of terpenes, including this compound, in complex matrices like absinthe and human serum. nih.gov

Solid-phase microextraction (SPME) is a solvent-free sample preparation technique that has gained popularity for the analysis of volatile and semi-volatile compounds like this compound. mdpi.comresearchgate.net SPME employs a fused-silica fiber coated with a polymeric stationary phase. nih.gov The fiber is exposed to the sample, either by direct immersion or by exposure to the headspace above the sample (headspace SPME).

The analytes partition from the sample matrix onto the fiber coating until equilibrium is reached. nih.gov The fiber is then withdrawn and transferred to the injection port of a gas chromatograph, where the analytes are thermally desorbed directly into the GC column for analysis. researchgate.net The choice of fiber coating is critical for selective extraction. For this compound, a Carboxen/Polydimethylsiloxane (Car/PDMS) fiber has been shown to provide high sensitivity. mdpi.com

SPME is a simple, rapid, and sensitive technique that minimizes sample handling and eliminates the need for organic solvents. researchgate.net It has been successfully used for the quantification of this compound in human urine and for the screening of flavorings in spirits. mdpi.comresearchgate.net

Derivatization Techniques (e.g., Trimethylsilyl (B98337) Ethers, Methyloximes)

To enhance the volatility and thermal stability of α-thujone and its hydroxylated metabolites for gas chromatography (GC) analysis, derivatization is a common and often necessary step. This chemical modification of the analytes improves their chromatographic behavior and detection sensitivity.